(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Taccalonolide AJ is synthesized through a series of chemical reactions starting from taccalonolide B. The process involves the hydrolysis of taccalonolide A to obtain taccalonolide B, followed by epoxidation to form an epoxy group at positions C22 and C23 . This two-step reaction is crucial for the formation of Taccalonolide AJ .
Industrial Production Methods
Industrial production of Taccalonolide AJ involves the extraction of taccalonolides from the roots of Tacca plants, followed by purification and chemical modification to achieve the desired compound . The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Taccalonolide AJ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving Taccalonolide AJ include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various derivatives of Taccalonolide AJ with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Taccalonolide AJ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to stabilize tubulin polymerization.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Taccalonolide AJ exerts its effects by covalently binding to β-tubulin at the D226 residue . This binding induces a conformational shift in the M-loop of tubulin, facilitating tubulin polymerization and stabilizing microtubules . The compound locks the E-site of tubulin into a GTP-preferred state, inhibiting GTP hydrolysis and promoting microtubule stability .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another microtubule-stabilizing agent with a different mechanism of action.
Docetaxel: Similar to paclitaxel but with different pharmacokinetic properties.
Epothilones: A class of microtubule-stabilizing agents with distinct chemical structures.
Uniqueness
Taccalonolide AJ is unique due to its covalent binding to β-tubulin, which is not observed in other microtubule-stabilizing agents like paclitaxel and docetaxel . This covalent interaction provides a distinct mechanism of action and potential advantages in overcoming drug resistance .
Properties
Molecular Formula |
C34H44O14 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
(10,14-diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate |
InChI |
InChI=1S/C34H44O14/c1-10-17-20(32(7)33(8,42)29(41)48-34(32)26(10)47-34)23(40)18-16-19(25(43-11(2)35)28(31(17,18)6)45-13(4)37)30(5)14(21(38)22(16)39)9-15-24(46-15)27(30)44-12(3)36/h10,14-20,22-28,39-40,42H,9H2,1-8H3 |
InChI Key |
BWKYBGRKQMTOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C3C2(C(C(C4C3C(C(=O)C5C4(C(C6C(C5)O6)OC(=O)C)C)O)OC(=O)C)OC(=O)C)C)O)C7(C(C(=O)OC78C1O8)(C)O)C |
Origin of Product |
United States |
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